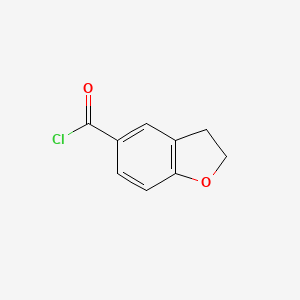

2,3-Dihydro-1-benzofuran-5-carbonyl chloride

描述

2,3-Dihydro-1-benzofuran-5-carbonyl chloride (CAS: 55745-71-6) is a heterocyclic organic compound with the molecular formula C₉H₇ClO₂ and a molecular weight of 182.61 g/mol . It features a dihydrobenzofuran core substituted with a reactive carbonyl chloride group at position 3. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity as an acylating agent makes it valuable for introducing the benzofuran moiety into target molecules .

属性

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCKMNRXXRJGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379848 | |

| Record name | 2,3-dihydro-1-benzofuran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55745-71-6 | |

| Record name | 2,3-dihydro-1-benzofuran-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55745-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2,3-Dihydro-1-benzofuran-5-carbonyl chloride can be synthesized through several methods. One common approach involves the alkylation of o-bromophenol with 1,2-dichloroethane in the presence of a phase-transfer catalyst such as benzyltributylammonium chloride, followed by a reaction with magnesium in anhydrous tetrahydrofuran . This method is noted for its simplicity and high yield, making it suitable for industrial applications .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

化学反应分析

Types of Reactions

2,3-Dihydro-1-benzofuran-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzofuran derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dihydro-1-benzofuran-5-carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Oxidizing Agents: Like potassium permanganate or chromium trioxide, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, are employed for reduction reactions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Medicinal Chemistry Applications

Neuropathic Pain Relief

One of the most notable applications of 2,3-dihydro-1-benzofuran-5-carbonyl chloride derivatives is in the treatment of neuropathic pain. Research indicates that certain derivatives of this compound act as potent cannabinoid receptor 2 (CB2) agonists, which have shown efficacy in reversing neuropathic pain in animal models without adversely affecting locomotor behavior. The synthesis of these derivatives involved a multidisciplinary approach, including ligand-steered modeling and pharmacological evaluations. For instance, compound MDA104 was identified as the active enantiomer with significant pain-relieving properties in spinal nerve ligation and paclitaxel-induced neuropathy models .

Antimicrobial Activity

Another area of application is the synthesis of antimicrobial agents. Studies have demonstrated that halogen derivatives of benzofurancarboxylic acids, derived from this compound, exhibit promising antimicrobial activity. The synthesis process typically involves refluxing specific precursors with potassium carbonate in organic solvents, yielding compounds with notable biological effects .

Synthetic Organic Chemistry Applications

Synthesis of Natural Products

This compound serves as an important building block in the total synthesis of natural products containing benzofuran rings. Its derivatives can be modified to create complex molecular architectures found in various bioactive compounds. For example, the synthesis of ailanthoidol—a natural product with significant biological activity—was achieved through a series of reactions starting from benzofuran derivatives .

Case Studies and Data Tables

The following tables summarize key findings related to the applications of this compound:

作用机制

The mechanism of action of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride involves its reactivity with various biological targets. It can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues such as serine, cysteine, and lysine . This modification can alter the activity of the target proteins, leading to various biological effects .

相似化合物的比较

Structural Analogues and Derivatives

The following table summarizes key structural analogues of 2,3-dihydro-1-benzofuran-5-carbonyl chloride, highlighting differences in substituents, molecular properties, and applications:

Reactivity and Functional Group Analysis

Carbonyl Chloride vs. Sulfonyl Chloride :

- The carbonyl chloride group in the parent compound is highly electrophilic, favoring nucleophilic acyl substitution (e.g., with amines or alcohols) .

- In contrast, the sulfonyl chloride derivative (CAS 115010-11-2) exhibits greater acidity and reactivity toward sulfonamide formation, critical in synthesizing sulfa drugs .

- Substituent Effects: The dimethyl and chloro substituents in CAS 79333-48-5 introduce steric and electronic effects, reducing reaction rates in crowded environments but enhancing stability .

Physicochemical Properties

Molecular Weight and Polarity :

- The parent compound (182.61 g/mol) is lighter than its thiazole (295.74 g/mol) and dimethyl-chloro (253.10 g/mol) analogues, impacting solubility and diffusion rates in synthetic processes.

- The sulfonyl chloride derivative (218.66 g/mol) has higher polarity due to the sulfonyl group, increasing water solubility compared to the hydrophobic benzofuran core .

Thermal Stability :

- Compounds with bulky substituents (e.g., dimethyl groups) show enhanced thermal stability, as evidenced by higher decomposition temperatures in thermogravimetric analyses .

生物活性

2,3-Dihydro-1-benzofuran-5-carbonyl chloride is a compound characterized by its benzofuran structure and a reactive carbonyl chloride functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.

The primary mechanism of action of this compound involves its role as an acylating agent . It interacts with various biological targets by forming covalent bonds with nucleophilic residues such as serine, cysteine, and lysine in proteins and enzymes. This reactivity can lead to modifications that may enhance or inhibit the function of these biomolecules.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown significant growth inhibitory effects against various bacteria and fungi. The inhibition rates vary depending on the organism and concentration used.

- Cannabinoid Receptor Agonism : A series of derivatives based on the benzofuran structure have been identified as potent agonists for cannabinoid receptor 2 (CB2), which are relevant in pain management and anti-inflammatory responses. These compounds were developed through medicinal chemistry approaches to enhance their drug-like properties .

Case Studies

- In Vivo Evaluation : In studies involving Sprague Dawley rats, compounds derived from 2,3-dihydro-1-benzofuran were tested for their effects on neuropathic pain induced by paclitaxel. The results indicated that certain derivatives significantly reduced pain responses, suggesting potential therapeutic applications in treating neuropathic pain .

- Anticancer Properties : Benzofuran derivatives have been explored for their anticancer activities. For instance, specific compounds demonstrated inhibitory effects on Src kinase, indicating a pathway relevant to cancer progression. This suggests that modifications to the benzofuran core could yield effective anticancer agents .

Comparative Analysis

The following table summarizes key characteristics and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₉H₇ClO₂ | Antimicrobial, Acylating agent |

| 2,3-Dihydro-1-benzofuran-2-carbonyl chloride | C₉H₇ClO₂ | Potential anti-inflammatory properties |

| 2,3-Dihydro-6,7-disubstituted benzofuran derivatives | C₉H₇ClO₂ | Potent CB2 agonists |

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving the reaction of benzofuran derivatives with acyl chlorides or other electrophilic agents. These methods are crucial for generating derivatives that may exhibit distinct biological activities.

常见问题

Basic Research Questions

Q. How can the structure of 2,3-Dihydro-1-benzofuran-5-carbonyl chloride be confirmed experimentally?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR to identify aromatic protons (δ 6.8–7.5 ppm) and the dihydrofuran ring protons (δ 3.2–4.0 ppm). IR spectroscopy confirms the carbonyl stretch (~1750 cm) and C–Cl bond (~750 cm) .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for refinement. The dihydrobenzofuran ring system often shows planar geometry, with bond angles and distances consistent with sp-hybridized carbons. Validate using R-factors and electron density maps .

Q. What are the recommended storage conditions for this compound to prevent degradation?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dry DCM or THF). Use molecular sieves (3Å) to maintain dryness. Avoid prolonged exposure to moisture due to the hydrolytic sensitivity of the acyl chloride group .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Step 1 : Synthesize 2,3-dihydro-1-benzofuran-5-carboxylic acid via Friedel-Crafts acylation of dihydrobenzofuran with acetyl chloride, followed by oxidation.

- Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl) or oxalyl chloride [(COCl)] under reflux in anhydrous DCM. Monitor completion via TLC (hexane:EtOAc, 3:1) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to structurally similar acyl chlorides (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan)?

- Methodological Answer :

- Reactivity Differences : The dihydrofuran ring reduces steric hindrance compared to fully aromatic analogs, enhancing nucleophilic substitution at the carbonyl carbon. Computational studies (DFT) show a lower activation energy for reactions with amines compared to bulkier analogs .

- Experimental Validation : Perform competitive reactions with benzylamine in THF. Monitor kinetics via -NMR to compare reaction rates.

Q. What challenges arise in refining crystallographic data for this compound, and how can SHELX tools address them?

- Methodological Answer :

- Challenges : Disordered dihydrofuran rings or solvent molecules in the lattice can complicate refinement.

- SHELX Workflow :

Use SHELXD for initial phase determination.

Apply TWIN commands in SHELXL if twinning is detected (common in orthorhombic systems).

Refine anisotropic displacement parameters for non-hydrogen atoms. Validate with R < 5% and wR < 10% .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Hybrid Modeling : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess binding affinity to targets like serine hydrolases.

- Validation : Compare computational results with wet-lab assays (e.g., IC measurements). Address discrepancies by adjusting force field parameters or solvation models .

Q. How should researchers analyze contradictory data in structure-activity relationship (SAR) studies involving this compound?

- Methodological Answer :

- Case Study : If receptor-response assays yield non-overlapping clusters (e.g., agonist vs. antagonist activity), perform meta-analysis to identify methodological variables (e.g., receptor diversity, ligand concentration).

- Statistical Tools : Use PCA or hierarchical clustering to group datasets by experimental conditions. Reconcile outliers by repeating assays under standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。